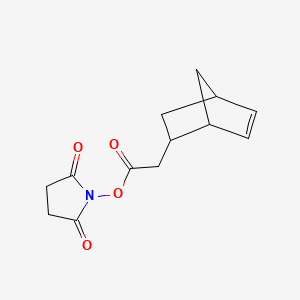
1R-Dapagliflozin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapagliflozin, also known as 1R-Dapagliflozin, is a medication used to treat type 2 diabetes . It is also used to treat adults with heart failure and chronic kidney disease . Dapagliflozin works by inhibiting sodium-glucose co-transporter 2 (SGLT2) in the renal proximal convoluted tubule to reduce glucose reabsorption and increase urinary glucose excretion .
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .
Molecular Structure Analysis
Dapagliflozin is an aryl glycoside with significant effect as glucose-lowering agents . The biological properties exhibited by the sugar derivatives enable potential applications in synthetic organic chemistry or in medicinal chemistry .
Chemical Reactions Analysis
Dapagliflozin exhibited distinct physical properties depending upon the differences in solid form and also showed significant differences in solid-state behavior in the stress stability test .
Physical And Chemical Properties Analysis
Dapagliflozin exhibited distinct physical properties depending upon the differences in solid form and also showed significant differences in solid-state behavior in the stress stability test .
Scientific Research Applications
Mechanism of Action and Efficacy in Diabetes Management
Dapagliflozin operates by inhibiting the SGLT2 protein in the renal proximal tubules, leading to increased urinary glucose excretion and, consequently, reduced blood glucose levels. This mechanism is insulin-independent, making dapagliflozin a complementary therapy to other antihyperglycemic drugs. Extensive clinical trials have demonstrated its efficacy in reducing glycosylated hemoglobin, fasting plasma glucose levels, and body weight over both short and long-term periods, while maintaining a low risk of hypoglycemia (Plosker, 2014); (Paik & Blair, 2019).
Cardiovascular and Renal Benefits
Recent approvals by the FDA and European Union have expanded dapagliflozin's indications to include the treatment of heart failure with reduced ejection fraction (HFrEF), irrespective of diabetes status. The DAPA-HF trial highlighted dapagliflozin's capacity to significantly lower the risk of worsening heart failure or cardiovascular death in patients with HFrEF. These benefits are consistent across various patient populations, including those with a history of cardiovascular disease and those with mild renal impairment, underscoring dapagliflozin's potential in cardiovascular risk management and its well-tolerated safety profile (Palandurkar & Kumar, 2022).
Expanding Indications: Heart Failure and Chronic Kidney Disease
Dapagliflozin's role has been further explored in the context of chronic kidney disease (CKD) and heart failure, extending beyond its original application in diabetes management. Studies have found dapagliflozin to be effective in reducing the risk of cardiovascular mortality or hospitalization for heart failure in a broad spectrum of patients, including those without diabetes, offering a novel approach to managing these conditions (Blair, 2021); (Kurata & Nangaku, 2022).
Safety And Hazards
Future Directions
Increasing evidence of the beneficial effects on morbidity and mortality in patients with Type 2 diabetes and concurrent heart failure, acute MI and renal failure are likely to see the usage of dapagliflozin in patients with these comorbidities increase over the next 5 years . A better understanding of the role these agents have in impacting the progression of ischemic heart disease in individuals with T2DM will have a substantial impact in our management of this patient population .
properties
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-YMQHIKHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)
![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)

![N,N-dicyclohexylcyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B571529.png)





![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)

